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Introduction

Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled APJ
receptor. The human apelin gene encodes a 77-amino acid preproprotein, which is processed
into several active isoforms, with Apelin-36 being a major form.[1][2][3] The Apelin/APJ system
is widely expressed in human tissues, including the heart, lungs, kidneys, brain, and adipose
tissue, playing crucial roles in various physiological processes.[1][3][4][5] Key functions include
the regulation of cardiovascular homeostasis, blood pressure, cardiac contractility, and
metabolism.[1][6][7] Given its involvement in pathologies like heart failure, hypertension, and
diabetes, quantifying the expression of the Apelin gene (APLN) is critical for both basic
research and the development of novel therapeutics.[1][8]

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific
method for measuring gene expression levels.[9] This document provides a detailed protocol
for the analysis of Apelin-36 MRNA expression using SYBR Green-based gPCR, including
experimental workflows, data analysis, and troubleshooting.

Apelin Signaling Pathway

Activation of the APJ receptor by Apelin initiates several downstream signaling cascades.
Primarily, it couples to Gai and Gaq proteins.[10][11] This leads to the activation of pathways
such as Phosphatidylinositol 3-Kinase (PI13K)/Akt and Extracellular Signal-Regulated Kinase
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(ERK), which are involved in processes like cell proliferation, angiogenesis, and vasodilation.[6]
[11][12] The PI3K/Akt pathway can further activate endothelial nitric oxide synthase (eNOS),

promoting nitric oxide (NO) production and subsequent vasodilation.[6]
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A simplified diagram of the Apelin/APJ signaling cascade.

Experimental Workflow

The process of quantifying Apelin-36 gene expression involves several sequential steps, from
sample preparation to data interpretation. A typical workflow ensures consistency and reliability

of results.[9][13][14][15]
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Standard workflow for gene expression analysis using RT-gPCR.

Protocols
Protocol 1: Total RNA Extraction and Quality Control

High-quality, intact RNA is essential for accurate gene expression analysis.[16]

Materials:
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Tissues or cultured cells

TRIzol™ Reagent or commercial RNA extraction kit (e.g., RNeasy Kit)
Chloroform

Isopropanol

75% Ethanol (prepared with nuclease-free water)

Nuclease-free water

Spectrophotometer (e.g., NanoDrop)

Agarose gel electrophoresis system (optional)

Procedure:

Sample Homogenization: Homogenize 50-100 mg of tissue or 1x107 cells in 1 mL of
TRIzol™ Reagent.[15]

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL
of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes.
Centrifuge at 12,000 x g for 15 minutes at 4°C.[15]

RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of
isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g
for 10 minutes at 4°C.

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
Centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend in an appropriate volume
(e.g., 20-50 pL) of nuclease-free water.

Quality Control:
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o Concentration & Purity: Measure the absorbance at 260 nm and 280 nm. An A260/A280
ratio of ~2.0 is considered pure.[17]

o Integrity (Optional but Recommended): Run an aliquot of the RNA on a 1% agarose gel to
check for intact 28S and 18S ribosomal RNA bands.

Protocol 2: First-Strand cDNA Synthesis (Reverse
Transcription)

This step converts the isolated RNA into more stable complementary DNA (cDNA). A two-step
RT-gPCR protocol is often preferred.[9]

Materials:

Total RNA (1 ug recommended)

cDNA synthesis kit (containing reverse transcriptase, dNTPs, buffer, and primers like
oligo(dT) or random hexamers)

Nuclease-free water

Thermal cycler
Procedure:

o Prepare Reaction Mix: In a nuclease-free tube, combine 1 ug of total RNA with the
components of the cDNA synthesis kit according to the manufacturer's instructions. Adjust
the final volume with nuclease-free water.

¢ Incubation: Place the tube in a thermal cycler and run the program recommended by the kit
manufacturer (e.g., 65°C for 5 min, followed by 42°C for 60 min, and a final inactivation step
at 70°C for 5 min).

o Storage: The resulting cDNA can be stored at -20°C. For gPCR, it is common to dilute the
cDNA 10- to 50-fold with nuclease-free water.[15]

Protocol 3: Quantitative PCR (qPCR)
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This protocol uses SYBR Green, a fluorescent dye that binds to double-stranded DNA, for real-

time detection of amplification.

Materials:

Diluted cDNA template

2x SYBR Green qPCR Master Mix

Nuclease-free water

gPCR plate and optical seals

Real-Time PCR Detection System

Table 1: Human Primer Sequences for g°PCR

Forward and reverse primers for Apelin-36 and a reference gene (see Table 1)

Forward Primer (5'

Reverse Primer (5'

Gene Name Reference

to 3) to 3)
) CCAGAGGGTCAA ATAACCGCCGGG

APLN (Apelin) [18]
GGAATGGGC GGTGGGCA
AATCCCATCACCATC TGGACTCCACGACG

GAPDH [19]
TTCCA TACTCA
CATGTACGTTGCTAT CTCCTTAATGTCAC

ACTB (B-Actin) [19]
CCAGGC GCACGAT
GGGCTGGCTTTGAA CCACATTGGTGAGC

IPO8 [20][21]
TTTTCTG TTCATCA

| POLR2A | GCACCCACTCTGTGTCCTTC | GATGGCGTGGACGTCTTCA |[21] |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Procedure:
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» Prepare Master Mix: For each gene, prepare a master mix containing the appropriate
volumes of 2x SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free
water. Prepare enough for all samples plus a 10% overage to account for pipetting errors.

o Plate Setup: Dispense the master mix into the wells of a gPCR plate. Add the diluted cDNA
template to the respective wells. Include no-template controls (NTC) for each gene, using
water instead of cDNA.[15]

» Run gPCR: Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
Set up the thermal cycling protocol. A typical protocol is:

o Initial Denaturation: 95°C for 10 minutes (1 cycle)
o Cycling: 95°C for 15 seconds, followed by 60°C for 1 minute (40 cycles)[18]

o Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify

product specificity.

Data Presentation and Analysis
Relative Quantification (2-AACt Method)

The 2-AACt (Livak) method is a widely used approach for relative gene expression analysis.
[22][23] It compares the expression of the target gene (Apelin-36) to a stably expressed
reference (housekeeping) gene.[24][25]

Calculation Steps:

» Normalize to Reference Gene (ACt): For each sample, calculate the difference between the
Ct value of the target gene and the Ct value of the reference gene.

o ACt = Ct (Apelin-36) - Ct (Reference Gene)

e Normalize to Control Sample (AACt): Select one sample as the calibrator (e.g., untreated
control). Calculate the difference between the ACt of each sample and the ACt of the

calibrator.

o AACt = ACt (Test Sample) - ACt (Control Sample)
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» Calculate Fold Change: Determine the relative expression level.

o Fold Change = 2-AACt

Table 2: Example gPCR Data and Analysis

Referenc

ACt

Target Fold
. e Gene (APLN Ct AACt (vs
Sample Condition Gene Change
(GAPDH) - GAPDH Control)
(APLN) Ct (2-AACt)
Ct Ct)
1 Control 24.5 21.0 3.5 0.0 1.0
2 Control 24.7 21.1 3.6 0.1 0.93
3 Treated 221 20.9 1.2 -2.3 4.92

| 4| Treated | 22.3]121.0|1.3|-2.2|4.59 |

The AACt for the control sample is calculated as its own ACt minus the average ACt of the

control group (assumed here to be 3.5 for simplicity).

Troubleshooting

Table 3: Common gPCR Issues and Solutions

© 2025 BenchChem. All rights reserved.

8/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Issue

No amplification or late
amplification in positive
samples

Potential Cause(s)

Poor RNA quality or
degradation.[16]

Recommended Solution(s)

Use a robust RNA
extraction method; check
RNA integrity on a gel.

Inefficient cDNA synthesis.

Optimize reverse transcription;
use a high-quality reverse

transcriptase.

Suboptimal primer design or

concentration.

Redesign primers; perform a
primer concentration matrix to

optimize.[26]

Amplification in No-Template
Control (NTC)

Contamination of reagents or

workspace.[26]

Use fresh, nuclease-free water
and reagents; clean pipettes

and workspace.

Primer-dimer formation.

Optimize primer concentration
and annealing temperature;
redesign primers if necessary.
[16]

High variability between

technical replicates

Pipetting errors.[16]

Use a master mix; ensure
accurate and consistent

pipetting.[17]

Poorly mixed reagents.

Vortex and centrifuge all

reagents before use.

Multiple peaks in melt curve

analysis

Non-specific amplification or

primer-dimers.[16]

Increase annealing
temperature; redesign primers

for higher specificity.[27]

| | Genomic DNA contamination. | Treat RNA samples with DNase | before cDNA synthesis;

design primers that span an exon-exon junction.[27][28] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://dispendix.com/blog/qpcr-troubleshooting
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://dispendix.com/blog/qpcr-troubleshooting
https://dispendix.com/blog/qpcr-troubleshooting
https://azurebiosystems.com/qpcr-resources/troubleshooting/
https://dispendix.com/blog/qpcr-troubleshooting
https://blog.biosearchtech.com/thebiosearchtechblog/bid/63622/qpcr-troubleshooting
https://blog.biosearchtech.com/thebiosearchtechblog/bid/63622/qpcr-troubleshooting
https://sg.idtdna.com/page/support-and-education/decoded-plus/successful-qpcr/
https://www.benchchem.com/product/b1139625?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. creative-diagnostics.com [creative-diagnostics.com]
2. Apelin expression in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)] peptides that improve diet induced
obesity are G protein biased ligands at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

4. Apelin expression in normal human tissues. | Semantic Scholar [semanticscholar.org]
5. researchgate.net [researchgate.net]

6. cusabio.com [cusabio.com]

7. Apelin-36 (human) | Apelin Receptors | Tocris Bioscience [tocris.com]

8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

9. portlandpress.com [portlandpress.com]

10. researchgate.net [researchgate.net]

11. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nim.nih.gov]
12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. What Are the Key Steps in RT-gPCR Workflow? [synapse.patsnap.com]
15. stackscientific.nd.edu [stackscientific.nd.edu]

16. dispendix.com [dispendix.com]

17. azurebiosystems.com [azurebiosystems.com]

18. origene.com [origene.com]

19. Identification of valid housekeeping genes for quantitative RT-PCR analysis of
cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase
inhibitors - PMC [pmc.ncbi.nim.nih.gov]

20. academic.oup.com [academic.oup.com]
21. academic.oup.com [academic.oup.com]

22. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-
Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nim.nih.gov]

23. bitesizebio.com [bitesizebio.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.creative-diagnostics.com/apelin-signaling-pathway.htm
https://pubmed.ncbi.nlm.nih.gov/12494873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6838674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6838674/
https://www.semanticscholar.org/paper/Apelin-expression-in-normal-human-tissues.-Falco-Luca/a5e88208ba1cb1ddde6e08d405527e7251b6caaa
https://www.researchgate.net/publication/10979539_Apelin_expression_in_normal_human_tissues
https://www.cusabio.com/pathway/Apelin-signaling-pathway.html
https://www.tocris.com/products/apelin-36-human_2426
https://bsj.uobaghdad.edu.iq/cgi/viewcontent.cgi?article=1737&context=home
https://portlandpress.com/biochemist/article/42/3/48/225280/A-beginner-s-guide-to-RT-PCR-qPCR-and-RT-qPCR
https://www.researchgate.net/figure/Overview-of-apelin-APJ-system-mediated-signaling-pathways-Canonical-ligand-dependent-APJ_fig1_339657699
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688651/
https://www.researchgate.net/figure/A-simple-overview-of-the-apelin-APJ-induced-signaling-pathways-and-Apela-APJ-induced_fig1_350818286
https://www.researchgate.net/figure/Workflow-of-a-qPCR-experiment-Schematic-representation-of-common-qPCR-assays-genomic_fig4_355747674
https://synapse.patsnap.com/article/what-are-the-key-steps-in-rt-qpcr-workflow
https://stackscientific.nd.edu/assets/448138/qpcr_protocol.pdf/1000
https://dispendix.com/blog/qpcr-troubleshooting
https://azurebiosystems.com/qpcr-resources/troubleshooting/
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp212346-apelin-apln-human-qpcr-primer-pair-nm-017413
https://pmc.ncbi.nlm.nih.gov/articles/PMC3294216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3294216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3294216/
https://academic.oup.com/cardiovascres/article/120/17/2163/7750140
https://academic.oup.com/cardiovascres/article/114/2/247/4209989
https://pubmed.ncbi.nlm.nih.gov/11846609/
https://pubmed.ncbi.nlm.nih.gov/11846609/
https://bitesizebio.com/24894/4-easy-steps-to-analyze-your-qpcr-data-using-double-delta-ct-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 24, What is the comparative or ??Ct method for g°PCR assay data analysis? How is the
comparative or ??Ct method for qPCR assay data analysis performed? [giagen.com]

o 25. researchgate.net [researchgate.net]

e 26. pcrbio.com [pcrbio.com]

e 27. blog.biosearchtech.com [blog.biosearchtech.com]
e 28. sg.idtdna.com [sg.idtdna.com]

» To cite this document: BenchChem. [Application Notes: Quantitative PCR for Apelin-36 Gene
Expression Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139625#quantitative-pcr-for-apelin-36-gene-
expression-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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